Functional Selectivity: CCMI's Subtype-Specific Potentiation Profile vs. α4β2 and α3β4 Receptors
CCMI demonstrates high functional selectivity for the α7 nAChR subtype over other common neuronal nicotinic receptor subtypes. It is a pure PAM at α7 receptors, with no evidence of intrinsic agonist activity, a critical differentiation from orthosteric agonists [1]. Unlike broader-spectrum compounds, CCMI does not modulate currents at human α4β2, rat α3β4, or mouse α1β1γδ nAChR subtypes, nor at human 5-HT3A receptors, when tested in oocyte expression systems [1].
| Evidence Dimension | Positive allosteric modulation efficacy at various nAChR subtypes |
|---|---|
| Target Compound Data | Potentiates ACh-induced EC5 current with an EC50 of 0.7 µM at human α7 nAChR. No modulation of currents observed at human α4β2, rat α3β4, mouse α1β1γδ, or human 5-HT3A receptors. |
| Comparator Or Baseline | Human α4β2, rat α3β4, mouse α1β1γδ nAChR subtypes; human 5-HT3A receptor |
| Quantified Difference | EC50 at α7 = 0.7 µM; No detectable activity at other tested receptors, indicating >100-fold functional selectivity. |
| Conditions | Two-electrode voltage clamp electrophysiology in Xenopus laevis oocytes expressing recombinant receptors. |
Why This Matters
For researchers, this selective profile ensures that observed phenotypic effects are specifically attributable to α7 nAChR modulation, avoiding confounding data from off-target activity at other cholinergic or serotonergic receptors.
- [1] Ng, H. J., Whittemore, E. R., Tran, M. B., Hogenkamp, D. J., Broide, R. S., Johnstone, T. B., ... & Gee, K. W. (2007). Nootropic α7 nicotinic receptor allosteric modulator derived from GABAA receptor modulators. Proceedings of the National Academy of Sciences, 104(19), 8059-8064. View Source
